![molecular formula C12H16N2O5 B13450656 2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at a temperature of around 303 K for 2 hours . The mixture is then concentrated and purified by crystallization from methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Oxidation of the hydroxyl group yields ketones or aldehydes.
Reduction: Reduction of the Boc group yields the free amine.
Substitution: Substitution of the hydroxyl group yields various substituted derivatives.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid involves the interaction of its functional groups with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The hydroxyl group on the pyridine ring can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(cyclohex-3-en-1-yl)acetic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid is unique due to the presence of both a Boc-protected amine and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
特性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(6-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)7-4-5-8(15)13-6-7/h4-6,9H,1-3H3,(H,13,15)(H,14,18)(H,16,17) |
InChIキー |
VXJPUPGKRDOPMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CNC(=O)C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
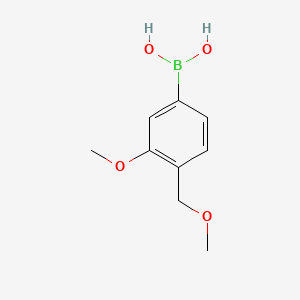
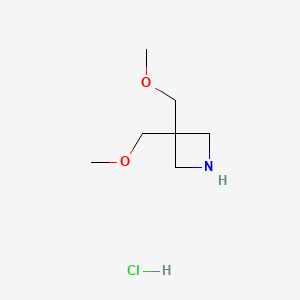
![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
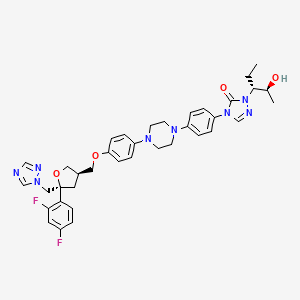
![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
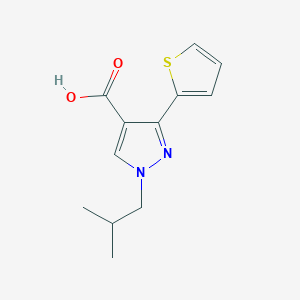
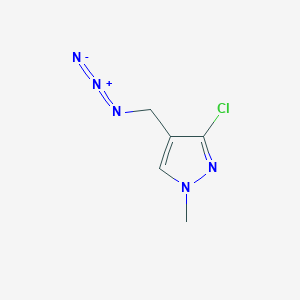
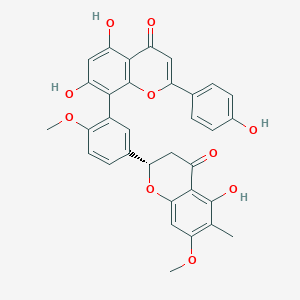
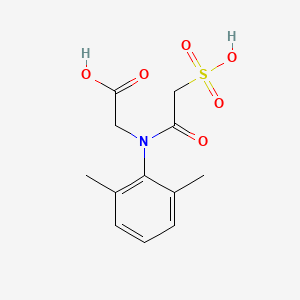
![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
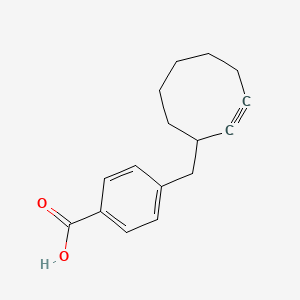
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)
